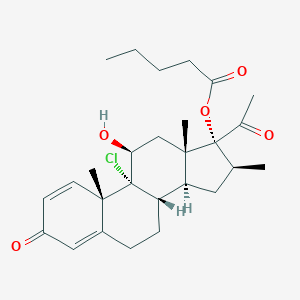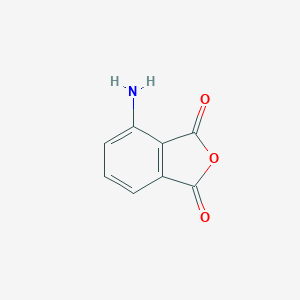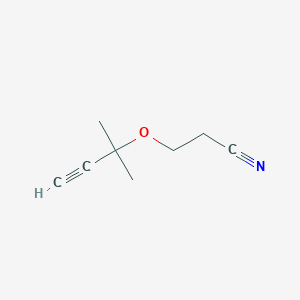
3-Methyl-3-(2-cyanoethoxy)-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(2-cyanoethoxy)-1-butyne, also known as MCEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCEB is a member of the alkyne family and is characterized by its triple bond between the carbon atoms in its structure. In
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(2-cyanoethoxy)-1-butyne as an anticancer agent involves its ability to inhibit the activity of the enzyme telomerase, which is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. 3-Methyl-3-(2-cyanoethoxy)-1-butyne binds to the active site of telomerase and prevents it from adding telomeric DNA repeats to the ends of chromosomes, leading to the shortening of telomeres and eventual cell death.
Biochemische Und Physiologische Effekte
3-Methyl-3-(2-cyanoethoxy)-1-butyne has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 3-Methyl-3-(2-cyanoethoxy)-1-butyne can selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent. 3-Methyl-3-(2-cyanoethoxy)-1-butyne has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-3-(2-cyanoethoxy)-1-butyne is its ease of synthesis and purification, making it readily available for use in lab experiments. 3-Methyl-3-(2-cyanoethoxy)-1-butyne is also stable under a wide range of conditions, allowing for its use in various experimental setups. However, one of the limitations of 3-Methyl-3-(2-cyanoethoxy)-1-butyne is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
The potential applications of 3-Methyl-3-(2-cyanoethoxy)-1-butyne are vast, and there is still much to be explored in terms of its properties and potential uses. Some of the future directions for research on 3-Methyl-3-(2-cyanoethoxy)-1-butyne include:
1. Development of more efficient and selective telomerase inhibitors based on the structure of 3-Methyl-3-(2-cyanoethoxy)-1-butyne.
2. Investigation of the potential of 3-Methyl-3-(2-cyanoethoxy)-1-butyne as a drug delivery system for targeted cancer therapy.
3. Exploration of the use of 3-Methyl-3-(2-cyanoethoxy)-1-butyne in the synthesis of novel materials with unique properties.
4. Investigation of the anti-inflammatory properties of 3-Methyl-3-(2-cyanoethoxy)-1-butyne and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-Methyl-3-(2-cyanoethoxy)-1-butyne is a versatile compound that has shown great potential in various scientific fields. Its ease of synthesis and purification, low toxicity, and unique properties make it a promising candidate for further research and development. With continued research, 3-Methyl-3-(2-cyanoethoxy)-1-butyne could potentially lead to the development of novel materials, targeted cancer therapies, and treatments for inflammatory diseases.
Synthesemethoden
The synthesis of 3-Methyl-3-(2-cyanoethoxy)-1-butyne involves the reaction of 3-methyl-1-butyne with 2-cyanoethanol in the presence of a catalyst such as copper(I) bromide or copper(I) iodide. The reaction takes place at room temperature and under atmospheric pressure, yielding 3-Methyl-3-(2-cyanoethoxy)-1-butyne as the main product. The purity of 3-Methyl-3-(2-cyanoethoxy)-1-butyne can be further improved through various purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(2-cyanoethoxy)-1-butyne has been extensively studied for its potential applications in various scientific fields such as organic synthesis, materials science, and medicinal chemistry. 3-Methyl-3-(2-cyanoethoxy)-1-butyne is a versatile compound that can be used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. In materials science, 3-Methyl-3-(2-cyanoethoxy)-1-butyne has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and porous organic polymers. In medicinal chemistry, 3-Methyl-3-(2-cyanoethoxy)-1-butyne has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15496-08-9 |
|---|---|
Produktname |
3-Methyl-3-(2-cyanoethoxy)-1-butyne |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
3-(2-methylbut-3-yn-2-yloxy)propanenitrile |
InChI |
InChI=1S/C8H11NO/c1-4-8(2,3)10-7-5-6-9/h1H,5,7H2,2-3H3 |
InChI-Schlüssel |
BRMRUCOZUIVFCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OCCC#N |
Kanonische SMILES |
CC(C)(C#C)OCCC#N |
Andere CAS-Nummern |
15496-08-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



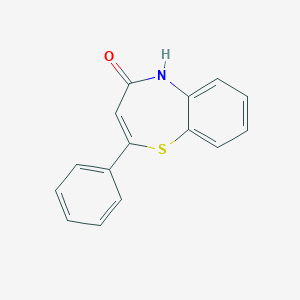
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
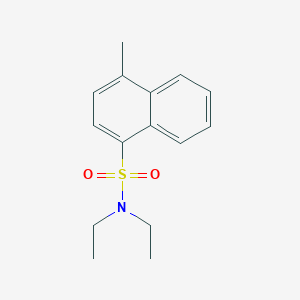
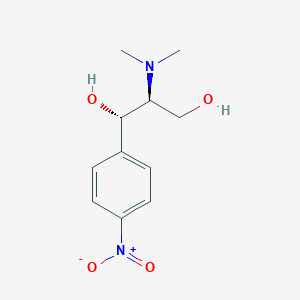
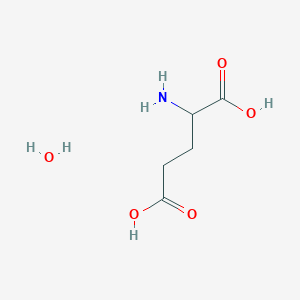
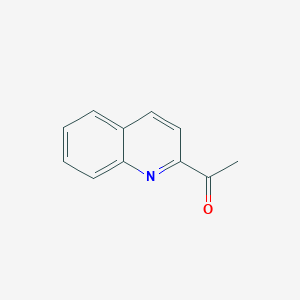
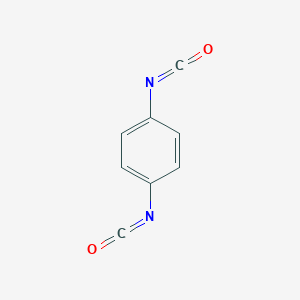
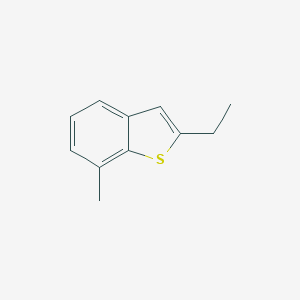
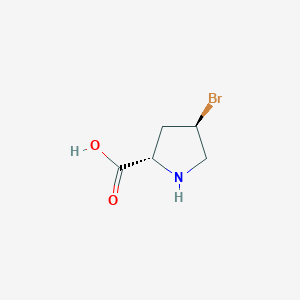
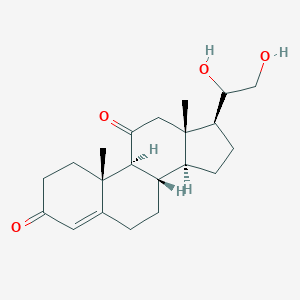

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)
